2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is also known as BNA or 4-Bromo-3-Nitrophenyl Acrylonitrile and has a molecular formula of C16H8BrN3O2.
Scientific Research Applications
2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
In the field of materials science, 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Its unique chemical structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been suggested that this compound may act by interfering with the cell cycle and DNA replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antifungal activity by disrupting fungal cell membranes and inhibiting fungal growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile is its ease of synthesis and availability. It can be synthesized using simple and readily available reagents and can be purified by recrystallization. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile. One direction is to further investigate its potential applications in the field of pharmaceuticals, particularly as an anticancer and antifungal agent. Another direction is to explore its potential as a building block for the synthesis of new materials with specific properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction between 4-bromo-3-nitrobenzaldehyde and malononitrile in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEBASSUIWIXNK-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.